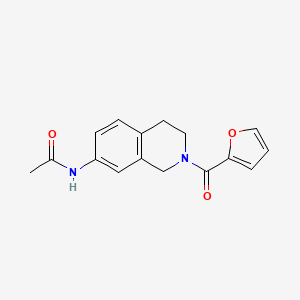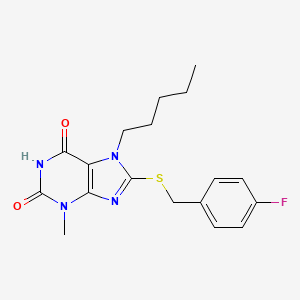
8-((4-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has been studied for its potential use in scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
Researchers have developed water-soluble tricyclic xanthine derivatives, including those structurally related to the compound , targeting multiple receptors relevant to neurodegenerative diseases. These compounds have shown promise as dual-target-directed adenosine receptor antagonists, with potential for symptomatic and disease-modifying treatment advantages over single-target therapeutics (Brunschweiger et al., 2014).
Antimycobacterial Activity
A study focusing on the synthesis and evaluation of purine derivatives for their antimycobacterial properties against Mycobacterium tuberculosis has found that specific structural modifications can enhance bioactivity. This research underscores the therapeutic potential of purine-based compounds in treating tuberculosis, demonstrating the importance of the purine core in antimicrobial strategies (Braendvang & Gundersen, 2007).
Enzyme Inhibition
The synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors based on the purine scaffold indicates the versatility of purine derivatives in enzyme inhibition. These compounds have shown moderate to good inhibitory activities against DPP-IV, highlighting their potential in therapeutic applications, particularly for type 2 diabetes (Mo et al., 2015).
Anticancer Activity
Research into N-substituted indole derivatives, including those with purine analogs, has identified compounds with significant anticancer activity. These findings suggest the potential of purine-based compounds in oncology, particularly for the inhibition of specific enzymes and pathways involved in cancer progression (Kumar & Sharma, 2022).
Protective Group Utilization in Synthesis
The use of thietanyl protecting groups in the synthesis of purine derivatives illustrates advanced chemical methodologies for obtaining compounds with potential therapeutic applications. This approach allows for the synthesis of complex molecules that might be relevant for pharmaceutical research (Khaliullin & Shabalina, 2020).
Propiedades
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-3-4-5-10-23-14-15(22(2)17(25)21-16(14)24)20-18(23)26-11-12-6-8-13(19)9-7-12/h6-9H,3-5,10-11H2,1-2H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXICNHGTCCYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)
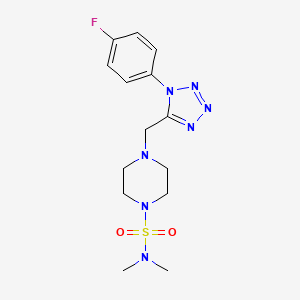
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone](/img/structure/B2679026.png)
![dimethyl 2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2679030.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2679033.png)
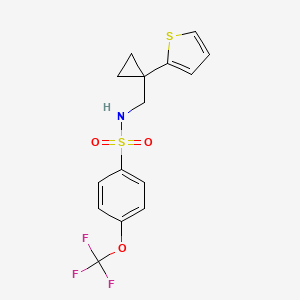
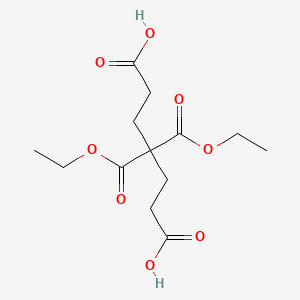
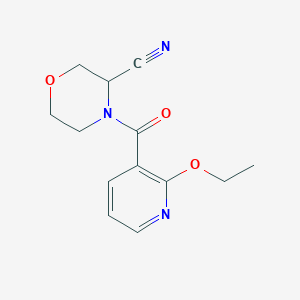
![2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2679038.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-({5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B2679040.png)
